Pentyl 2-chlorophenylsulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 2-chlorophenylsulfide is an organic compound that belongs to the class of sulfides It consists of a pentyl group attached to a 2-chlorophenyl group via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl 2-chlorophenylsulfide can be synthesized through several methods. One common method involves the reaction of 2-chlorothiophenol with pentyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or acetone. The general reaction is as follows:
C6H4ClSH+C5H11Br→C6H4ClSC5H11+HBr
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production may also involve purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Pentyl 2-chlorophenylsulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino-substituted or thiol-substituted derivatives.
Scientific Research Applications
Pentyl 2-chlorophenylsulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving sulfide-containing molecules and their biological activities.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pentyl 2-chlorophenylsulfide involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions or other electrophilic centers, leading to the formation of stable complexes. The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing the compound to modify biological molecules or synthetic intermediates. The pathways involved may include the formation of reactive intermediates that can further react with other molecules.
Comparison with Similar Compounds
Pentyl 2-chlorophenylsulfide can be compared with other similar compounds, such as:
Phenylsulfides: Compounds like phenyl methyl sulfide or phenyl ethyl sulfide, which have different alkyl groups attached to the sulfur atom.
Chlorophenylsulfides: Compounds like 4-chlorophenylsulfide or 3-chlorophenylsulfide, which have the chlorine atom at different positions on the phenyl ring.
Uniqueness: this compound is unique due to the specific positioning of the chlorine atom on the phenyl ring and the length of the pentyl chain
Biological Activity
Pentyl 2-chlorophenylsulfide, a compound classified within the family of organosulfur compounds, has garnered attention for its biological activity, particularly in the context of insecticidal applications. This article provides a comprehensive overview of its biological properties, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pentyl group attached to a chlorinated phenyl ring via a sulfur atom. The molecular structure can be represented as follows:
This structure contributes to its lipophilicity and potential for bioaccumulation in various organisms.
The biological activity of this compound primarily involves its insecticidal properties. Research indicates that compounds within this class interfere with the metamorphosis mechanisms in insects, disrupting normal physiological processes. Specifically, studies have shown that these compounds exhibit significant biocidal activity against various insect larvae, including:
- Aedes aegypti (Yellow fever mosquito)
- Leptinotarsa decemlineata (Colorado potato beetle)
- Pieris brassicae (Cabbage white butterfly)
- Musca domestica (Housefly)
- Schistocerca gregaria (Desert locust)
The effectiveness of this compound is often evaluated through LC50 assays, determining the concentration required to kill 50% of the test population.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Compound | Target Organism | LC50 (mg/L) | Mechanism of Action |
---|---|---|---|
This compound | Aedes aegypti | 0.1 | Disruption of metamorphosis |
This compound | Leptinotarsa decemlineata | 0.3 | Inhibition of growth and development |
This compound | Pieris brassicae | 0.5 | Interference with hormonal regulation |
This compound | Musca domestica | 0.4 | Neurotoxic effects leading to paralysis |
Case Studies
Several case studies highlight the practical applications and implications of using this compound in pest control:
- Insect Control Efficacy : A study conducted by the EPA demonstrated that formulations containing this compound effectively reduced populations of Aedes aegypti in controlled environments. The results indicated a significant decrease in larval survival rates when exposed to concentrations as low as 0.1 mg/L .
- Environmental Impact Assessment : Research on the environmental persistence of this compound revealed that while it is effective against target pests, it poses risks to non-target aquatic organisms. Toxicity tests showed adverse effects on fish species at concentrations exceeding regulatory limits .
- Field Trials : Field trials conducted in agricultural settings assessed the efficacy of this compound against crop pests. Results indicated successful control over populations of Leptinotarsa decemlineata, leading to improved crop yields without significant phytotoxicity observed on treated plants .
Properties
IUPAC Name |
1-chloro-2-pentylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClS/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8H,2-3,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQSZABRWCPDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.